molecular formula C14H23FSn B12665249 Dibutylfluorophenylstannane CAS No. 85938-48-3

Dibutylfluorophenylstannane

Katalognummer: B12665249
CAS-Nummer: 85938-48-3
Molekulargewicht: 329.04 g/mol
InChI-Schlüssel: ZHYJTYYLZUPTRY-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibutylfluorophenylstannane is an organotin compound with the molecular formula C14H23FSn. It is a derivative of stannane, where two butyl groups and one fluorophenyl group are attached to the tin atom. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibutylfluorophenylstannane can be synthesized through various methods. One common approach involves the reaction of dibutyltin dichloride with fluorophenylmagnesium bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

Bu2SnCl2+C6H4F-MgBrBu2Sn(C6H4F)+MgBrCl\text{Bu}_2\text{SnCl}_2 + \text{C}_6\text{H}_4\text{F-MgBr} \rightarrow \text{Bu}_2\text{Sn(C}_6\text{H}_4\text{F}) + \text{MgBrCl} Bu2​SnCl2​+C6​H4​F-MgBr→Bu2​Sn(C6​H4​F)+MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Dibutylfluorophenylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dibutylfluorophenylstannic oxide.

    Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.

Major Products Formed

    Oxidation: Dibutylfluorophenylstannic oxide.

    Reduction: Lower oxidation state tin compounds.

    Substitution: Various substituted organotin compounds depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Dibutylfluorophenylstannane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: Organotin compounds have been studied for their biological activity, including antimicrobial and anticancer properties.

    Industry: Used in the production of polymers, coatings, and other materials.

Wirkmechanismus

The mechanism of action of dibutylfluorophenylstannane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their function. The fluorophenyl group enhances its ability to penetrate cell membranes, making it effective in biological applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibutyltin dichloride: Similar structure but lacks the fluorophenyl group.

    Tributyltin fluoride: Contains three butyl groups and one fluoride atom.

    Dibutylphenyltin: Similar but without the fluorine atom.

Uniqueness

Dibutylfluorophenylstannane is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. This makes it more versatile in various applications compared to its analogs.

Eigenschaften

CAS-Nummer

85938-48-3

Molekularformel

C14H23FSn

Molekulargewicht

329.04 g/mol

IUPAC-Name

dibutyl-fluoro-phenylstannane

InChI

InChI=1S/C6H5.2C4H9.FH.Sn/c1-2-4-6-5-3-1;2*1-3-4-2;;/h1-5H;2*1,3-4H2,2H3;1H;/q;;;;+1/p-1

InChI-Schlüssel

ZHYJTYYLZUPTRY-UHFFFAOYSA-M

Kanonische SMILES

CCCC[Sn](CCCC)(C1=CC=CC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.